9-Iodooctadecanoic acid
Overview
Description
9-Iodooctadecanoic acid: is a long-chain fatty acid with the molecular formula C18H35IO2 . It is an iodinated derivative of octadecanoic acid (stearic acid), where an iodine atom is attached to the ninth carbon of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the halogenation of the corresponding alkene (octadec-9-enoic acid) using iodine and a suitable oxidizing agent. The reaction conditions often include:
Solvent: A non-polar solvent such as chloroform or carbon tetrachloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: A mild oxidizing agent like hydrogen peroxide or sodium hypochlorite can be used to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9-Iodooctadecanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include azido-octadecanoic acid or thiocyanato-octadecanoic acid.
Oxidation Reactions: Products include esters or amides of octadecanoic acid.
Reduction Reactions: Products include octadecanol or octadecanal.
Scientific Research Applications
9-Iodooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies involving lipid metabolism and fatty acid transport.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-iodooctadecanoic acid involves its interaction with biological membranes and enzymes. The iodine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may influence lipid metabolism and transport by interacting with specific enzymes and transport proteins .
Comparison with Similar Compounds
3-Iodooctadecanoic acid: Another iodinated derivative of octadecanoic acid with the iodine atom at the third carbon.
9-Bromooctadecanoic acid: A brominated derivative with similar chemical properties but different reactivity due to the presence of bromine instead of iodine.
9-Chlorooctadecanoic acid: A chlorinated derivative with distinct reactivity and applications.
Uniqueness: 9-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased molecular weight and potential for halogen bonding. These properties make it valuable in applications requiring specific reactivity and interactions .
Properties
IUPAC Name |
9-iodooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENVUBDLCZSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909247 | |
Record name | 9-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104855-13-2 | |
Record name | 9-Iodooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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